

# The Cellular Journey of ADVM-022: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AO-022

Cat. No.: B15601701

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

ADVM-022 (ixoberogene soroparvovec) is a clinical-stage gene therapy candidate designed for the treatment of neovascular (wet) age-related macular degeneration (nAMD) and diabetic macular edema (DME). Developed by Adverum Biotechnologies, this therapeutic agent utilizes a recombinant adeno-associated virus (AAV) vector to deliver a transgene encoding for aflibercept, a potent anti-vascular endothelial growth factor (VEGF) protein. A single intravitreal injection of ADVM-022 aims to transform retinal cells into biofactories, providing sustained, long-term production of aflibercept to mitigate the frequent intravitreal injections that are the current standard of care.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The cornerstone of ADVM-022's design is its proprietary capsid, AAV2.7m8. This engineered variant of the wild-type AAV serotype 2 (AAV2) capsid was developed through directed evolution to enhance transduction of retinal cells following intravitreal administration.[\[1\]](#)[\[5\]](#)[\[6\]](#) Understanding the cellular uptake and processing of the AAV2.7m8 vector is paramount to comprehending its mechanism of action, optimizing its therapeutic efficacy, and ensuring its safety profile.

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and processing of ADVM-022, drawing from published literature on the AAV2.7m8 capsid and the broader knowledge of AAV biology.

## The AAV2.7m8 Capsid: A Key Innovation

The AAV2.7m8 capsid is distinguished from its parental AAV2 serotype by a 10-amino acid insertion (LALGETTRPA) in the surface variable region VIII.<sup>[1]</sup> This modification fundamentally alters the vector's interaction with the cellular environment of the retina. The most significant consequence of this peptide insertion is the disruption of the binding site for heparan sulfate proteoglycan (HSPG), the primary cellular receptor for AAV2.<sup>[1][5]</sup> This reduced affinity for HSPG is a critical design feature that is believed to facilitate the vector's ability to penetrate the inner limiting membrane (ILM) of the retina, a significant barrier to gene delivery to the outer retinal layers.<sup>[1][7]</sup>

## Cellular Uptake and Intracellular Trafficking of ADVM-022

The journey of ADVM-022 from intravitreal injection to transgene expression is a multi-step process involving cellular binding, internalization, intracellular trafficking, nuclear entry, and uncoating of the viral genome. While specific details for the AAV2.7m8 capsid are still an area of active research, the general pathway can be inferred from studies on AAV2.7m8 and other AAV serotypes.

### Cellular Binding and Internalization

Unlike its parent AAV2, which relies heavily on HSPG for initial cell attachment, AAV2.7m8's reduced HSPG binding suggests the utilization of alternative or secondary receptors on the surface of retinal cells.<sup>[1]</sup> While the specific alternative receptors for AAV2.7m8 have not been definitively identified, it is hypothesized that the 7m8 peptide insertion may facilitate interaction with other cell surface proteins or glycans, leading to more efficient cellular entry into target retinal cells.<sup>[7][8]</sup>

Once bound to the cell surface, AAV vectors are typically internalized via receptor-mediated endocytosis. For AAV2, this process is known to be clathrin-dependent.<sup>[9]</sup> It is highly probable that AAV2.7m8 also utilizes a similar endocytic pathway to enter the host cell.

### Endosomal Trafficking and Escape

Following internalization, the AAV2.7m8 vector is encapsulated within an endosome. The acidic environment of the late endosome is thought to trigger conformational changes in the AAV capsid.<sup>[9]</sup> For AAV2, this acidification exposes a phospholipase A2 (PLA2) domain located on the VP1 capsid protein, which is crucial for disrupting the endosomal membrane and allowing the virus to escape into the cytoplasm.<sup>[10]</sup> This endosomal escape is a critical step to avoid degradation in the lysosome.

## Nuclear Import

Upon reaching the cytoplasm, the intact AAV2.7m8 capsid must traverse the cytoplasm and enter the nucleus, where the cellular machinery for transcription resides. AAV capsids are too large to passively diffuse through the nuclear pore complex (NPC). Therefore, they utilize the host cell's nuclear import machinery.<sup>[11][12]</sup> The VP1 and VP2 capsid proteins of AAVs contain nuclear localization signals (NLSs) that are recognized by importin proteins, which then mediate the transport of the capsid into the nucleus.<sup>[11][12]</sup> While the specific importins involved in AAV2.7m8 nuclear import have not been identified, it is expected to follow this general mechanism.

## Uncoating and Genome Release

The final step before transgene expression is the uncoating, or disassembly, of the AAV capsid to release its single-stranded DNA genome. The precise location and mechanism of AAV uncoating are still debated, with evidence suggesting it may occur in the cytoplasm, at the nuclear pore, or within the nucleus.<sup>[5][13]</sup> Some studies suggest that for AAV2, the nucleolus plays a role in a stepwise uncoating process.<sup>[14]</sup> The rate of uncoating is considered a key determinant of transduction efficiency.<sup>[5]</sup> It has been hypothesized that capsids with lower stability may uncoat more efficiently, leading to improved transduction.<sup>[15]</sup> The engineered nature of the AAV2.7m8 capsid could potentially influence its uncoating kinetics.

The released single-stranded DNA genome must then be converted into a double-stranded form to serve as a template for transcription of the afibercept transgene.

## Quantitative Data on Transduction Efficiency

Quantitative data on the cellular uptake and processing of ADVM-022 is limited in the public domain. However, preclinical studies in non-human primates have demonstrated robust and

sustained expression of aflibercept, indicating efficient transduction of retinal cells. The table below summarizes key quantitative findings from preclinical and clinical studies of ADVM-022.

| Parameter                                     | Value                                            | Species/Model     | Reference            |
|-----------------------------------------------|--------------------------------------------------|-------------------|----------------------|
| ADVM-022 Dose Range (Clinical)                | $2 \times 10^{11} - 6 \times 10^{11}$ vg/eye     | Human (nAMD)      | <a href="#">[16]</a> |
| Aflibercept Expression (Preclinical)          | Sustained therapeutic levels for up to 30 months | Non-human primate | <a href="#">[1]</a>  |
| Reduction in Anti-VEGF Injections (High Dose) | 99%                                              | Human (nAMD)      | <a href="#">[17]</a> |
| Reduction in Anti-VEGF Injections (Low Dose)  | 85%                                              | Human (nAMD)      | <a href="#">[17]</a> |

## Experimental Protocols

The following are detailed methodologies for key experiments that are likely employed to study the cellular uptake and processing of AAV vectors like ADVM-022.

### In Vitro Transduction Efficiency Assay

- Objective: To quantify the transduction efficiency of AAV2.7m8 in different retinal cell lines.
- Cell Lines: ARPE-19 (human retinal pigment epithelium), 661W (mouse cone photoreceptor), or primary retinal cells.
- Methodology:
  - Seed cells in multi-well plates and allow them to adhere.
  - Infect cells with AAV2.7m8 vectors carrying a reporter gene (e.g., Green Fluorescent Protein - GFP) at various multiplicities of infection (MOIs).

- Incubate for 48-72 hours to allow for transgene expression.
- Analyze GFP expression using fluorescence microscopy for qualitative assessment and flow cytometry for quantitative analysis of the percentage of transduced cells and the mean fluorescence intensity.[18][19]
- Data Analysis: Calculate transduction efficiency as the percentage of GFP-positive cells.

## Live-Cell Imaging of AAV Trafficking

- Objective: To visualize the intracellular trafficking of AAV2.7m8 in real-time.
- Methodology:
  - Label AAV2.7m8 capsids with a fluorescent dye (e.g., Alexa Fluor 594).
  - Culture retinal cells or retinal organoids on a confocal microscope stage.[20][21]
  - Add the fluorescently labeled AAV2.7m8 to the cells.
  - Acquire time-lapse images using a confocal microscope to track the movement of the viral particles from the cell membrane to the nucleus.
  - Co-staining with markers for endosomes (e.g., Rab5, Rab7), lysosomes (e.g., LAMP1), and the nucleus (e.g., DAPI) can be used to determine the subcellular localization of the vector over time.
- Data Analysis: Analyze the colocalization of the AAV signal with different organelle markers to map the intracellular trafficking pathway.

## Transmission Electron Microscopy (TEM) for Visualization of Cellular Entry

- Objective: To obtain high-resolution images of AAV2.7m8 particles during the process of cellular entry.
- Methodology:

- Infect retinal cells with a high concentration of AAV2.7m8.
- At various time points post-infection, fix the cells with glutaraldehyde and osmium tetroxide.
- Embed the cells in resin and prepare ultrathin sections.
- Image the sections using a transmission electron microscope to visualize AAV particles at the cell surface, within endocytic vesicles, and in the cytoplasm.[16][22]
- Data Analysis: Qualitatively assess the morphology of AAV-containing structures to understand the internalization process.

## Quantification of Nuclear Entry

- Objective: To quantify the efficiency of AAV2.7m8 nuclear import.
- Methodology:
  - Infect cells with fluorescently labeled AAV2.7m8.
  - At different time points, fix the cells and stain the nuclei with DAPI.
  - Acquire images using a confocal microscope.
  - Use image analysis software to quantify the number of fluorescent viral particles within the nucleus versus the cytoplasm.
- Data Analysis: Calculate the percentage of nuclear-localized AAV particles over time.

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in the cellular processing of ADVM-022.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structure comparison of the chimeric AAV2.7m8 vector with parental AAV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel AAV capsids for intravitreal gene therapy of photoreceptor disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Uncoating of Vector Genomes Is the Key to Efficient Liver Transduction with Pseudotyped Adeno-Associated Virus Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel AAV capsids for intravitreal gene therapy of photoreceptor disorders | EMBO Molecular Medicine [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. AAV-Mediated Gene Delivery to 3D Retinal Organoids Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AAV2.7m8 capsid packages a higher degree of heterogeneous vector genomes than AAV2: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. protocols.io [protocols.io]
- 11. Recombinant Adeno-Associated Virus Utilizes Host Cell Nuclear Import Machinery To Enter the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 13. Biophysical and Ultrastructural Characterization of Adeno-Associated Virus Capsid Uncoating and Genome Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The AAV2.7m8 capsid packages a higher degree of heterogeneous vector genomes than AAV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. biorxiv.org [biorxiv.org]

- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Cellular Journey of ADVM-022: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601701#cellular-uptake-and-processing-of-advm-022>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)